3-Bromo-2-ethyl-6-methoxypyridine
Description
Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. bldpharm.com Its derivatives are ubiquitous, forming the core structure of numerous natural products, including vitamins and alkaloids, and a vast array of synthetic compounds with diverse applications. prepchem.comresearchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This versatility has made pyridine and its derivatives indispensable scaffolds in drug discovery, with a significant number of FDA-approved drugs containing this heterocyclic motif. acs.org Their applications span a wide range of therapeutic areas, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor agents. researchgate.net
Rationale for Investigating Highly Substituted Pyridine Scaffolds
The development of methods to synthesize highly substituted pyridine scaffolds is a major focus of contemporary organic chemistry. snnu.edu.cnnih.gov The precise spatial arrangement of multiple functional groups on the pyridine ring allows for the creation of molecules with highly specific functions and improved properties. By introducing a variety of substituents, chemists can modulate factors such as a molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. This level of control is crucial in medicinal chemistry for optimizing the binding affinity of a drug candidate to its biological target and improving its pharmacokinetic profile. cem.comnih.gov The investigation of these complex scaffolds drives the innovation of new synthetic methodologies and deepens our understanding of structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-ethyl-6-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-7-6(9)4-5-8(10-7)11-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSRJOABGHOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300437 | |
| Record name | 3-Bromo-2-ethyl-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848360-86-1 | |
| Record name | 3-Bromo-2-ethyl-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848360-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-ethyl-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Ethyl 6 Methoxypyridine and Analogous Derivatives
Direct Functionalization Approaches
Direct functionalization strategies commence with a pyridine (B92270) ring and introduce the desired substituents in a stepwise manner. These methods are often favored for their straightforwardness and the availability of starting materials.
Regioselective Bromination of 2-Ethyl-6-methoxypyridine (B181487) Precursors
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. The bromination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. chempanda.com However, the presence of activating groups like methoxy (B1213986) and ethyl moieties on the precursor, 2-ethyl-6-methoxypyridine, can facilitate this electrophilic substitution.
Various brominating agents can be employed, including bromine in oleum (B3057394) or acetic acid, N-bromosuccinimide (NBS), and bromine monofluoride. chempanda.com The regioselectivity of the bromination is directed by the existing substituents. The methoxy group at position 6 and the ethyl group at position 2 are both ortho-, para-directing. In this case, the electron-donating methoxy group strongly activates the ortho- (position 5) and para- (position 3) positions for electrophilic attack. The ethyl group similarly activates its ortho- (position 3) and para- (position 5) positions. The cumulative effect of these groups typically directs the incoming bromine to the 3-position, which is para to the strongly activating methoxy group and ortho to the ethyl group.
In some cases, to achieve high regioselectivity, especially for less activated pyridines, N-oxides of the pyridine precursor are used. nih.gov The N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group yields the desired brominated pyridine.
Introduction of Ethyl and Methoxy Moieties via Alkylation and Alkoxylation Reactions
The synthesis can also proceed by first preparing a bromopyridine and then introducing the ethyl and methoxy groups.
Alkylation: The introduction of an ethyl group onto the pyridine ring can be achieved through various methods. One common approach is the Minisci reaction, which involves the reaction of a protonated pyridine with a source of ethyl radicals. nih.govchemistryviews.org This method is particularly useful for introducing alkyl groups at the C2 and C4 positions of the pyridine ring. To achieve regioselective C4-alkylation, a blocking group can be temporarily installed at the nitrogen atom. chemistryviews.org Another strategy involves the reaction of a lithiated pyridine with an ethylating agent like ethyl iodide. youtube.com For instance, 3-chloropyridine (B48278) can be selectively ethylated at the 4-position by treatment with LDA followed by ethyl iodide. youtube.com
Alkoxylation: The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For example, a di- or tri-halogenated pyridine can react with sodium methoxide (B1231860) to replace a halogen atom with a methoxy group. nih.gov The position of the substitution is dependent on the relative activation of the halogenated positions. For instance, in the synthesis of 6-bromo-2-methoxypyridin-3-amine, 2,6-dibromopyridin-3-amine is treated with sodium methoxide, resulting in the selective replacement of the bromo group at the 2-position. nih.gov Similarly, 2-bromo-3-hydroxy-6-methyl-pyridine can be converted to 2-bromo-3-methoxy-6-methyl-pyridine by reaction with iodomethane (B122720) in the presence of a base like potassium carbonate. chemicalbook.com
Interactive Table: Alkylation and Alkoxylation Reactions
| Reaction Type | Reagents | Product | Reference |
| Alkylation | Pyridine, Maleic Acid, Ethyl Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ | C4-Alkylated Pyridine | nih.govchemistryviews.org |
| Alkylation | 3-Chloropyridine, LDA, Ethyl Iodide | 3-Chloro-4-ethylpyridine | youtube.com |
| Alkoxylation | 2,6-Dibromopyridin-3-amine, Sodium Methoxide | 6-Bromo-2-methoxypyridin-3-amine | nih.gov |
| Alkoxylation | 2-Bromo-3-hydroxy-6-methyl-pyridine, Iodomethane, K₂CO₃ | 2-Bromo-3-methoxy-6-methyl-pyridine | chemicalbook.com |
Halogen-Dance and Isomerization Strategies for Bromine Placement
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.orgclockss.org This reaction is driven by the formation of a more stable carbanion intermediate. wikipedia.org For bromopyridines, this can be a useful strategy to access isomers that are difficult to synthesize directly. The process typically involves deprotonation by a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which then undergoes a halogen-metal exchange with another molecule of the starting bromopyridine. wikipedia.org
Isomerization of bromopyridines can also be achieved through base-catalyzed reactions that may proceed via pyridyne intermediates. rsc.orgrsc.org For instance, 3-bromopyridines can be isomerized to 4-bromopyridines, which can then be selectively substituted. rsc.org These isomerization strategies offer alternative routes to desired brominated pyridine isomers when direct bromination is not regioselective.
De Novo Pyridine Ring Construction Approaches
Instead of modifying a pre-existing pyridine ring, these methods build the pyridine core from acyclic precursors. These approaches are particularly valuable for creating highly substituted or complex pyridine derivatives.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Annulations)
Cycloaddition reactions are powerful tools for constructing cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, can be used to form the pyridine ring. rsc.orgacsgcipr.org In an inverse-electron-demand Diels-Alder reaction, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form a bicyclic intermediate that then expels a small molecule (e.g., nitrogen) to yield the pyridine ring. acsgcipr.orgwikipedia.org Transition metal-catalyzed [4+2] cycloadditions also provide an efficient pathway to substituted pyridines. rsc.org
[3+2] annulation reactions, while less common for direct pyridine synthesis, can be employed to construct related nitrogen-containing heterocycles which can then be converted to pyridines. For example, a self-[3+2] annulation of pyridinium (B92312) salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgrsc.org A [3+2+1] annulation strategy has also been reported for the preparation of pyridine N-oxides from stabilized enolates, vinamidinium salts, and hydroxylamine. princeton.eduacs.orgnih.gov
Multi-Component Condensation Reactions for Pyridine Core Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. acsgcipr.orgacs.orgresearchgate.net Several named reactions fall under this category for pyridine synthesis.
The Bohlmann-Rahtz pyridine synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. wikipedia.orgnih.govjk-sci.comresearchgate.net Modifications to this method allow for a one-pot synthesis under milder conditions. organic-chemistry.org
The Guareschi-Thorpe condensation involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) to produce a substituted 2-pyridone. drugfuture.comnih.govwikipedia.org This reaction can be performed in an environmentally friendly aqueous medium. rsc.orgresearchgate.net
The Hantzsch pyridine synthesis , while classically known for producing dihydropyridines, can be adapted to yield pyridines directly through subsequent oxidation. acsgcipr.orgnih.gov This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.
These MCRs are highly valued for their atom economy and the ability to generate molecular complexity in a single operation. acsgcipr.org
Interactive Table: Multi-Component Condensation Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Product Type | Reference |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | wikipedia.orgnih.govjk-sci.comresearchgate.net |
| Guareschi-Thorpe Condensation | Cyanoacetic Ester, β-Dicarbonyl, Ammonia | Substituted 2-Pyridone | drugfuture.comnih.govwikipedia.org |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine (B1217469)/Pyridine | acsgcipr.orgnih.gov |
Ring Transformation and Rearrangement Pathways
Ring transformation and rearrangement reactions offer powerful and often elegant routes to construct the pyridine core from other heterocyclic systems or acyclic precursors. These methods can provide access to substitution patterns that are challenging to achieve through more traditional approaches. advancechemjournal.comyoutube.com
One notable strategy involves the ring expansion of five-membered heterocycles. For instance, isoxazoles can undergo rhodium carbenoid-induced ring expansion followed by rearrangement to afford highly substituted pyridines. nih.gov This process, which can be performed as a one-pot reaction, involves the initial formation of an ylide intermediate, which then rearranges to a dihydropyridine that is subsequently oxidized to the corresponding pyridine. nih.gov While specific examples for the direct synthesis of 3-Bromo-2-ethyl-6-methoxypyridine via this method are not detailed, the versatility of the starting materials suggests its potential applicability.
Another approach is the transformation of other pyridones. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a synthetic equivalent of nitromalonaldehyde (B3023284) in a three-component ring transformation with a ketone and an ammonia source to yield nitropyridines. nih.gov This highlights the principle of using a pre-existing ring as a scaffold for "scrap and build" strategies to access new pyridine derivatives. nih.gov
Rearrangements of acyclic precursors also provide a viable pathway. The electrocyclization of 3-azatrienes, formed from the condensation of α,β-unsaturated oximes and alkenylboronic acids, is a modular method for preparing highly substituted pyridines. organic-chemistry.org This cascade reaction proceeds under neutral conditions and tolerates a wide array of functional groups. organic-chemistry.org
Catalytic Synthesis Routes
Catalytic methods have revolutionized the synthesis of substituted pyridines, offering high efficiency, selectivity, and functional group tolerance. researchgate.net These routes are broadly categorized into transition metal-catalyzed cross-coupling reactions, copper-catalyzed processes, and metal-free organocatalytic methods.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings. These methods typically involve the coupling of a halogenated pyridine with an organometallic reagent.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is widely used for C-C bond formation. rsc.orgrsc.orgacs.org For the synthesis of analogs of this compound, a key step would involve the coupling of a di- or tri-halogenated pyridine with an appropriate organoboron compound. The regioselectivity of the coupling is influenced by factors such as the nature of the halide, the electronic properties of other substituents on the pyridine ring, and the choice of catalyst and ligands. rsc.orgacs.orgbeilstein-journals.org For instance, in dihalopyridines, the reaction often occurs preferentially at the more electrophilic position (C2 or C4) or at the position with the weaker carbon-halogen bond (e.g., C-I > C-Br > C-Cl). rsc.org
The Negishi coupling utilizes organozinc reagents, which are often prepared from the corresponding organolithium or Grignard reagents. researchgate.netresearchgate.netrsc.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp2, and sp3 hybridized carbons. wikipedia.org The synthesis of pyridine-containing biaryls, which can be challenging, has been successfully achieved using Negishi coupling. researchgate.net Similar to the Suzuki coupling, the strategic use of di- or tri-halogenated pyridines allows for sequential couplings to build up the desired substitution pattern.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.govresearchgate.netwikipedia.org While typically used to form substituted alkenes, intramolecular versions of the Heck reaction can be employed to construct heterocyclic rings. For instance, an amino-Heck reaction has been used to form a pyridine compound through the intramolecular reaction of an oxime with a diene. wikipedia.org Oxidative Heck reactions, catalyzed by ruthenium, have also been developed for the functionalization of heterocycles, including those containing a pyridine ring, with internal olefins. nih.gov
| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium | High functional group tolerance, commercially available reagents, mild reaction conditions. rsc.orgacs.org | Regioselectivity control in polyhalogenated substrates. rsc.orgbeilstein-journals.org |
| Negishi Coupling | Organozinc compounds | Palladium or Nickel | High reactivity and functional group tolerance, useful for complex fragments. researchgate.netrsc.orgwikipedia.org | Preparation and handling of organozinc reagents can be sensitive. |
| Heck Reaction | Alkene | Palladium or Ruthenium | Forms C-C bonds with alkenes, useful for vinyl and aryl substitutions. organic-chemistry.orgwikipedia.org | Control of regioselectivity and stereoselectivity can be challenging. nih.gov |
Copper-Catalyzed Cyclization and Annulation Processes
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.net Copper catalysts can promote various transformations, including C-H functionalization and cyclization reactions.
One notable example is the copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines with N-(alkylidene)-4H-1,2,4-triazol-4-amines to produce imidazopyridine derivatives. nih.gov This process involves the cleavage of an N-N bond and the activation of a C-H bond on the pyridine ring. nih.gov While this specific reaction leads to a fused ring system, it demonstrates the potential of copper catalysis for the direct functionalization of the pyridine core.
Copper-catalyzed annulation reactions also provide a route to substituted pyridines. For instance, a three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate, catalyzed by copper, can yield disubstituted nicotinonitriles. researchgate.net The reaction proceeds through a sequence involving Knoevenagel condensation, formation of an azatriene, 6π-azaelectrocyclization, and aromatization. researchgate.net
Organocatalytic and Metal-Free Methods
Organocatalysis offers a green and sustainable approach to pyridine synthesis, avoiding the use of potentially toxic and expensive heavy metals. acs.orgorganic-chemistry.org These methods often rely on the activation of substrates by small organic molecules.
A formal (3+3) cycloaddition reaction between enamines and α,β-unsaturated aldehydes or ketones, catalyzed by an organic molecule, provides a practical route to tri- and tetrasubstituted pyridines. acs.org This method is scalable and allows for the synthesis of a diverse library of pyridine derivatives from readily available starting materials. acs.org
Another metal-free approach is a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols to produce highly decorated pyridine derivatives. organic-chemistry.org This one-pot synthesis is environmentally benign and offers high regioselectivity. organic-chemistry.org
Advanced Synthetic Techniques and Methodological Innovations
To enhance the efficiency and sustainability of pyridine synthesis, advanced techniques such as microwave-assisted synthesis have been explored.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including pyridines. nih.govscilit.comnih.govbeilstein-journals.org This technique can be applied to many of the synthetic methods discussed previously. For example, microwave-assisted conditions have been successfully employed for the synthesis of pyridothiazine and other related fused pyridine systems, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.govscilit.com Microwave-assisted multicomponent reactions are particularly powerful, enabling the rapid construction of complex molecular scaffolds. beilstein-journals.orgacs.org
| Technique | Description | Advantages | Applicable Reactions |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Reduced reaction times, increased yields, improved purity. nih.govscilit.combeilstein-journals.org | Multicomponent reactions, cyclizations, cross-coupling reactions. beilstein-journals.orgacs.org |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. By conducting reactions in a continuously flowing stream through a reactor, it allows for superior control over reaction parameters such as temperature, pressure, and residence time. This precise control often leads to higher yields, improved safety profiles for hazardous reactions, and streamlined scalability from laboratory to production scale. acs.org
While specific literature on the flow synthesis of this compound is not available, the principles of flow chemistry have been successfully applied to the synthesis of analogous substituted pyridines. The Bohlmann–Rahtz pyridine synthesis, for instance, has been adapted to a microwave flow reactor for the one-step preparation of trisubstituted pyridines. beilstein-journals.orgtechnologynetworks.comresearchgate.net This method involves the reaction of an enamine with an ethynyl (B1212043) ketone, where the use of a Brønsted acid catalyst in a continuous flow process allows for the Michael addition and subsequent cyclodehydration to occur in a single, efficient step without the need to isolate intermediates. beilstein-journals.orgresearchgate.net
Researchers at Virginia Commonwealth University have developed a highly efficient continuous flow manufacturing process for pyridine compounds, demonstrating a reduction from a five-step batch process to a single continuous step and increasing the yield from 58% to 92% for the synthesis of Nevirapine, a complex pyridine derivative. vcu.edu This highlights the potential for developing a de novo synthesis of the 2-ethyl-6-methoxypyridine core in a flow reactor, which could then be subjected to a continuous bromination step.
The table below summarizes examples of pyridine synthesis using flow chemistry, demonstrating the versatility of this approach for creating substituted pyridine rings, which could be adapted for the synthesis of precursors to this compound.
Table 1: Examples of Pyridine Synthesis in Flow Chemistry
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bohlmann–Rahtz Synthesis | Ethyl β-aminocrotonate, Phenylpropynone | Acetic acid, EtOH, 120°C, 5 min residence time (Microwave Flow) | 2-Methyl-5-phenyl-4-(ethoxycarbonyl)pyridine | 76% | researchgate.net |
| Bohlmann–Rahtz Synthesis | Ethyl β-aminocrotonate, Phenylpropynone | Acetic acid, EtOH, 120°C, 5 min residence time (Conductive Heating Flow) | 2-Methyl-5-phenyl-4-(ethoxycarbonyl)pyridine | 86% | researchgate.net |
| Hantzsch Dihydropyridine Synthesis | Propargyl aldehyde, Ethyl acetoacetate, Ammonium hydroxide | EtOH, 100°C, 10 min residence time (Conductive Heating Flow) | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 91% | researchgate.net |
This table is interactive. Click on the headers to sort the data.
A hypothetical flow synthesis for this compound could involve the initial formation of a 2-ethyl-6-methoxypyridine ring system using a modified continuous flow approach, followed by an in-line electrophilic bromination step. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of such a process.
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods offer green and efficient alternatives for the functionalization of heterocyclic compounds. These techniques utilize light energy or electric current, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents.
Photochemical Synthesis
Photochemical reactions, driven by light, can enable unique transformations that are often difficult to achieve through thermal methods. A notable application is the functionalization of pyridines via pyridinyl radicals. acs.org In a reported method, pyridinium ions are reduced to pyridinyl radicals through single-electron transfer upon irradiation, which then couple effectively with allylic radicals. acs.org This strategy allows for C-H functionalization with distinct regioselectivity compared to classical Minisci reactions. For instance, ortho-substituted pyridines are exclusively functionalized at the C4-position. acs.org
While direct photochemical synthesis of this compound is not documented, this approach could be envisioned for the introduction of the ethyl group onto a pre-brominated methoxypyridine scaffold, or vice-versa, through a radical coupling mechanism. The regioselectivity would be a critical factor to control, influenced by the electronic nature and steric hindrance of the substituents already present on the pyridine ring.
Electrochemical Synthesis
Electrosynthesis provides a powerful tool for performing redox reactions without the need for chemical oxidants or reductants, thus minimizing waste. The electrochemical halogenation of heteroarenes is a well-established process. nih.gov For example, an efficient electrochemical method for the C-H bromination of various imidazo[1,2-a]pyridines has been developed. nih.gov This method uses sodium bromide (NaBr) as the bromine source in an undivided cell, achieving good to excellent yields for a range of substituted substrates. nih.gov The reaction proceeds under mild conditions and is scalable. researchgate.net
This electrochemical bromination strategy could be directly applicable to a 2-ethyl-6-methoxypyridine precursor to install the bromine atom at the 3-position. The inherent regioselectivity of electrophilic aromatic substitution on the pyridine ring, guided by the existing ethyl and methoxy groups, would be key to the success of this approach. Furthermore, electrochemical methods have been developed for dearomative bromo-cyclization of tryptophan derivatives using MgBr2, showcasing the ability to generate electrophilic bromine species electrochemically for complex transformations. rsc.org
The following table summarizes relevant examples of photochemical and electrochemical functionalization of pyridine derivatives.
Table 2: Examples of Photochemical and Electrochemical Pyridine Functionalization
| Method | Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Photochemical Allylation | 2-Methylpyridine | Allyl sulfone, (PhO)₂P(O)OH, Light (390 nm) | 4-Allyl-2-methylpyridine | 72% | acs.org |
| Electrochemical Bromination | 2-Phenylimidazo[1,2-a]pyridine | NaBr, MeCN/H₂O, Carbon anode, Platinum cathode | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 95% | nih.gov |
| Electrochemical Chlorination | 2-Phenylimidazo[1,2-a]pyridine | NaCl, MeCN/H₂O, Carbon anode, Platinum cathode | 3-Chloro-2-phenylimidazo[1,2-a]pyridine | 90% | nih.gov |
This table is interactive. Click on the headers to sort the data.
The application of these advanced synthetic methodologies holds significant promise for the efficient and sustainable production of this compound and its derivatives. Future research will likely focus on integrating these techniques, for example, in photo-electrochemical or flow-electrochemical setups, to further streamline the synthesis of complex substituted pyridines.
Chemical Reactivity and Transformation Studies of 3 Bromo 2 Ethyl 6 Methoxypyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which makes electrophilic aromatic substitution reactions challenging. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophiles. In the case of 3-Bromo-2-ethyl-6-methoxypyridine, the substituents further influence the regioselectivity of such reactions. The methoxy (B1213986) group at the 6-position is an activating group and directs electrophiles to the ortho and para positions (positions 5 and 3, respectively). Conversely, the bromine atom at the 3-position is a deactivating group but also an ortho, para-director. The ethyl group at the 2-position has a weak activating effect.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-ethyl-6-methoxy-5-nitropyridine |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Aromatic Substitution Pathways at the Bromine and Methoxy Positions
Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally more facile than on benzene, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. In this compound, both the bromine atom at C3 and the methoxy group at C6 can potentially be displaced by nucleophiles.
Displacement of the bromine at the 3-position is generally less favorable than at the 2- or 4-positions. However, strong nucleophiles can effect substitution. For instance, the reaction of 3-bromo-4-nitropyridine with amines has been shown to result in nucleophilic substitution of the bromine atom.
The methoxy group at the 6-position is also a potential leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. The reactivity of methoxypyridines in such reactions has been documented, with amination being a notable example. For instance, methoxypyridines can undergo nucleophilic amination with a sodium hydride-iodide composite.
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with a boronic acid or ester to form a C-C bond. It is a powerful method for the synthesis of biaryl compounds. For example, the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids has been studied, demonstrating the feasibility of such couplings on polysubstituted pyridines. beilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of aryl halides.
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, providing access to arylalkynes. The Sonogashira reaction is widely used in the synthesis of complex molecules and functional materials. nih.govorganic-chemistry.orglibretexts.orgjk-sci.com
Buchwald-Hartwig Amination: This is a key method for the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. wikipedia.orgrug.nlacsgcipr.orglibretexts.orgchemspider.com This reaction is highly versatile and tolerates a wide range of functional groups.
C-O Coupling: The formation of a C-O bond can be achieved through copper-catalyzed coupling reactions with alcohols or phenols. rsc.orgmit.eduresearchgate.net
Table 2: Examples of Cross-Coupling Reactions on Bromopyridines
| Reaction | Catalyst/Ligand | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | Arylboronic acid | Biaryl |
| Heck | Pd(OAc)₂/PPh₃ | Alkene | Substituted alkene |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Amine | Arylamine |
While cross-coupling reactions typically involve the C-Br bond, the direct functionalization of C-H bonds on the pyridine ring is an increasingly important area of research. Palladium-catalyzed C-H arylation of 2-phenylpyridines has been demonstrated, suggesting that the C-H bonds of the pyridine ring in this compound could also be targets for direct functionalization under appropriate catalytic conditions. nih.govrsc.orgrsc.orgscispace.comsemanticscholar.org
Reactions at the Ethyl Substituent (e.g., Benzylic Halogenation, Oxidation)
The ethyl group at the 2-position of the pyridine ring is susceptible to reactions at the benzylic position (the carbon atom attached to the pyridine ring).
Benzylic Halogenation: The benzylic protons of the ethyl group can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). This reaction, known as the Wohl-Ziegler reaction, provides a route to 2-(1-bromoethyl)-3-bromo-6-methoxypyridine. researchgate.netorganic-chemistry.orgcdnsciencepub.com
Oxidation: The ethyl group can be oxidized to an acetyl group. The oxidation of 2-ethylpyridine can lead to the formation of 2-acetylpyridine. nih.govgoogle.comgoogle.comwikipedia.orgsigmaaldrich.com This transformation can be achieved using various oxidizing agents.
Table 3: Reactions at the Ethyl Substituent
| Reaction | Reagents | Product |
|---|---|---|
| Benzylic Bromination | NBS, AIBN | 2-(1-Bromoethyl)-3-bromo-6-methoxypyridine |
Transformations of the Methoxy Group (e.g., Demethylation to Hydroxypyridine)
The methoxy group at the 6-position can be cleaved to reveal the corresponding hydroxypyridine, a common transformation in the synthesis of pharmaceutical compounds. Several reagents are effective for the demethylation of methoxypyridines.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers.
L-selectride: This bulky reducing agent has been shown to be effective for the chemoselective demethylation of methoxypyridines. researchgate.netelsevierpure.com
Lithium chloride and p-toluenesulfonic acid (pTSA): This combination of reagents provides a mild and efficient method for the selective demethylation of heteroaryl methyl ethers in the presence of aryl methyl ethers. researchgate.net
Table 4: Reagents for the Demethylation of the Methoxy Group
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, -78 °C to rt | 3-Bromo-2-ethyl-6-hydroxypyridine |
| L-selectride | THF, reflux | 3-Bromo-2-ethyl-6-hydroxypyridine |
Ring-Opening and Degradation Pathways
The degradation of pyridine and its derivatives in the environment is influenced by both abiotic and biotic factors, including photochemical transformations and biological degradation. tandfonline.comresearchgate.net The substitution pattern on the pyridine ring significantly impacts its susceptibility to degradation.
Halogen substituents, such as the bromine atom in this compound, generally retard the microbial degradation of the pyridine ring. wikipedia.org While pyridine itself can be a source of carbon and nitrogen for various microorganisms, halogenated pyridines are typically more resistant to biodegradation. wikipedia.org For many substituted pyridines, degradation can proceed through initial reductive steps, which is a departure from the more common hydroxylation pathways seen in other aromatic compounds. tandfonline.comresearchgate.net
In laboratory settings, ring-opening of pyridine derivatives can be achieved under specific chemical conditions. For instance, certain fused heterocyclic systems containing a pyridine ring, like pyrazolopyridines, can undergo electrophilic ring-opening chlorination and bromination. nih.govresearchgate.net While not directly analogous to a simple substituted pyridine, this demonstrates that the pyridine ring's stability can be overcome. Another strategy for the functionalization of pyridines involves a sequence of ring-opening, halogenation, and ring-closing. nih.gov
The degradation of some alkylpyridines has been shown to proceed without the detection of cyclic intermediates, suggesting a direct ring cleavage mechanism. researchgate.net For instance, the degradation of 3-methylpyridine and 3-ethylpyridine by certain bacteria is proposed to occur via a C-2–C-3 ring cleavage. Given the structural similarity, it is plausible that under specific enzymatic conditions, this compound could undergo a similar degradation pathway, although the electronic effects of the bromo and methoxy substituents would likely influence the reaction kinetics.
Table 1: General Degradation Observations for Substituted Pyridines
| Compound Class | General Degradation Observations |
| Unsubstituted Pyridine | Readily degraded by various microorganisms. nih.gov |
| Alkylpyridines | Biodegradability can vary with the position of the alkyl group. wikipedia.org |
| Halogenated Pyridines | Generally more resistant to microbial degradation compared to unsubstituted pyridine. wikipedia.org |
| Hydroxypyridines | Often degraded via pathways involving hydroxylated intermediates. researchgate.net |
This table provides generalized data for classes of pyridine derivatives to infer the potential behavior of this compound, for which specific data is not available.
Redox Chemistry and Hydrogenation Studies
The redox chemistry of pyridines is of significant interest due to their role in biological electron transfer and catalysis. The parent pyridine is difficult to reduce in the absence of a metal. nih.gov The presence of substituents on the pyridine ring can significantly alter its redox potential. Electron-donating groups generally decrease the reduction potential, while electron-withdrawing groups increase it. mdpi.com In this compound, the electron-withdrawing bromine atom would be expected to make the ring more susceptible to reduction compared to unsubstituted pyridine, while the electron-donating ethyl and methoxy groups would have an opposing effect.
Hydrogenation of the pyridine ring to form the corresponding piperidine is a common transformation. This reduction typically requires a catalyst and a hydrogen source. rsc.org The choice of catalyst and reaction conditions can be crucial, especially for multi-substituted and functionalized pyridines. rsc.org
Common catalysts for pyridine hydrogenation include platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon. researchgate.net These reactions often require elevated pressures of hydrogen and can be sensitive to the steric and electronic nature of the substituents. For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid under hydrogen pressure. researchgate.net More recently, rhodium compounds like Rh₂O₃ have been shown to be effective for the reduction of various unprotected pyridines under mild conditions. rsc.org
The mechanism of hydrogenation can be complex. For some catalytic systems, it is suggested that hydrogenation begins with hydrogen transfer to the 4-position of the pyridine ring. rsc.org Theoretical studies on the hydrogenation of substituted pyridines have detailed plausible reaction pathways involving frustrated Lewis pairs, H₂ activation, and subsequent hydride transfer steps to form dihydropyridine (B1217469), tetrahydropyridine, and finally the fully saturated piperidine. rsc.org
Given the presence of a bromine atom, catalytic hydrogenation of this compound could potentially lead to dehalogenation as a side reaction, depending on the catalyst and conditions employed. Careful selection of the catalytic system would be necessary to achieve selective hydrogenation of the pyridine ring while preserving the bromo substituent.
Table 2: Representative Catalysts and Conditions for Pyridine Hydrogenation
| Catalyst | Substrate Type | Conditions | Product |
| Rh₂O₃ | Functionalized Pyridines | 5 bar H₂, 40 °C, TFE | Piperidines |
| PtO₂ | Substituted Pyridines | 50-70 bar H₂, Glacial Acetic Acid | Piperidine Derivatives |
| Iridium(III) Complex | Multi-substituted Pyridines | H₂ gas, Brønsted acid | Piperidinium Salts |
| C₆F₅(CH₂)₂B(C₆F₅)₂ | 2,6-substituted Pyridine | H₂ | Piperidine |
This table presents examples of catalysts and conditions used for the hydrogenation of various pyridine derivatives, illustrating potential approaches for the reduction of this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Ethyl 6 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule. Due to the lack of symmetry in 3-Bromo-2-ethyl-6-methoxypyridine, a unique signal is expected for each chemically distinct proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the two protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the two sets of protons in the ethyl group.
Pyridine Ring Protons (H-4 and H-5): The two adjacent protons on the pyridine ring are expected to appear as a pair of doublets in the aromatic region of the spectrum. The electron-donating methoxy group at C-6 and the electron-withdrawing bromine at C-3 will influence their chemical shifts. H-5 is expected to be upfield of H-4. Their coupling constant (³JHH) should be typical for ortho-coupled protons on a pyridine ring.
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling. The methylene protons are adjacent to the electron-deficient pyridine ring, causing them to resonate further downfield than the methyl protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each of the eight carbon atoms in the molecule.
Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbons directly bonded to heteroatoms or the bromine atom (C-2, C-3, C-6) will have characteristic chemical shifts. C-2 and C-6, bonded to nitrogen and an additional substituent (ethyl and methoxy, respectively), will be significantly downfield. The carbon bearing the bromine atom (C-3) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
Methoxy Carbon (-OCH₃): A single signal is anticipated for the methoxy carbon, typically appearing in the 50-60 ppm range.
Ethyl Group Carbons (-CH₂CH₃): Two signals will correspond to the ethyl group carbons. The methylene carbon (-CH₂) will be further downfield than the methyl carbon (-CH₃).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~6.6 - 6.9 | Doublet (d) | ³JHH = ~8-9 |
| H-4 | ~7.5 - 7.8 | Doublet (d) | ³JHH = ~8-9 |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
| -CH₂CH₃ | ~2.8 - 3.1 | Quartet (q) | ³JHH = ~7-8 |
| -CH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ³JHH = ~7-8 |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-6 | ~160 - 165 |
| C-2 | ~158 - 162 |
| C-4 | ~140 - 145 |
| C-5 | ~110 - 115 |
| C-3 | ~105 - 110 |
| -OCH₃ | ~53 - 58 |
| -CH₂CH₃ | ~25 - 30 |
| -CH₂CH₃ | ~13 - 16 |
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, it is a valuable tool. mdpi.com For this compound, a single resonance is expected in the ¹⁵N NMR spectrum. The chemical shift of the pyridinic nitrogen is sensitive to substituent effects. acs.org Based on data for substituted pyridines, the chemical shift is expected to fall within the typical range for N-heterocycles, influenced by the combination of electron-donating (ethyl, methoxy) and electron-withdrawing (bromo) groups. researchgate.netacs.org The expected chemical shift would be in the range of -100 to +50 ppm relative to nitromethane.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this molecule, key COSY cross-peaks would be observed between the H-4 and H-5 protons of the pyridine ring, and between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). columbia.edu It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignments for the H-4/C-4, H-5/C-5, methoxy, and ethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds, ²JCH and ³JCH). youtube.comceitec.cz HMBC is critical for piecing together the molecular skeleton. Key expected correlations include:
The methoxy protons (-OCH₃) showing a correlation to C-6.
The ethyl methylene protons (-CH₂) showing correlations to C-2 and C-3.
The H-4 proton showing correlations to C-2, C-5, and C-6.
The H-5 proton showing correlations to C-3, C-4, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for confirming the substitution pattern. Key spatial relationships that would be confirmed by NOESY cross-peaks include:
Correlation between the ethyl methylene (-CH₂) protons at C-2 and the ring proton at H-4.
Correlation between the methoxy (-OCH₃) protons at C-6 and the ring proton at H-5.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry measures the mass of ions with very high accuracy, allowing for the determination of a compound's elemental formula. For this compound (C₈H₁₀BrNO), HRMS would confirm the molecular formula by providing an exact mass that distinguishes it from other formulas with the same nominal mass. A crucial diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.info
Predicted HRMS Data for this compound
| Ion Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [C₈H₁₀BrNO]⁺ | ¹²C₈¹H₁₀⁷⁹Br¹⁴N¹⁶O | 214.99458 |
| [C₈H₁₀BrNO]⁺ | ¹²C₈¹H₁₀⁸¹Br¹⁴N¹⁶O | 216.99253 |
GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The compound is first vaporized and separated from other components before being ionized and fragmented, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions.
The fragmentation pattern provides a "fingerprint" that helps to identify the molecule. For this compound, the molecular ion peak (m/z 214/216) would be observed. Predictable fragmentation pathways include: libretexts.orgmiamioh.edu
Alpha-cleavage: Loss of a methyl radical from the ethyl group is less likely, but loss of the entire ethyl group is a probable fragmentation pathway.
[M - C₂H₅]⁺: Loss of the ethyl group (29 Da) would lead to a fragment ion at m/z 185/187.
Cleavage at the Methoxy Group: Loss of a methyl radical or the entire methoxy group.
[M - CH₃]⁺: Loss of a methyl radical (15 Da) from the methoxy group would result in a fragment at m/z 199/201.
Loss of Bromine: Cleavage of the C-Br bond.
[M - Br]⁺: Loss of the bromine radical (79/81 Da) would produce an ion at m/z 136.
The relative abundances of these fragments help to confirm the arrangement of the substituents on the pyridine ring. oup.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
This would involve determining the exact mass of the molecular ion and its fragmentation patterns to confirm the molecular weight and elemental composition.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
This analysis would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Br, C-O, C=N, and C-H bonds, providing insight into the molecular structure.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
If a suitable crystal can be grown, this technique would provide the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
This would reveal the wavelengths at which the molecule absorbs UV or visible light, corresponding to electronic transitions within the pyridine ring and its substituents.
Applications and Role of 3 Bromo 2 Ethyl 6 Methoxypyridine As a Synthetic Precursor
Building Block in Complex Heterocyclic Synthesis
The pyridine (B92270) scaffold is a cornerstone in the architecture of countless functional molecules. The specific substitution pattern of 3-Bromo-2-ethyl-6-methoxypyridine offers multiple avenues for elaboration into more intricate heterocyclic systems. The bromine atom, in particular, serves as a key functional handle for a variety of cross-coupling reactions, a fundamental strategy in modern organic synthesis.
The pyridine ring is also a common feature in many herbicides, insecticides, and fungicides. The development of novel agrochemicals often relies on the synthesis and screening of libraries of substituted heterocycles. This compound could serve as a valuable starting material for generating such libraries. The reactivity of the bromo substituent allows for the introduction of diverse chemical functionalities, which is a key strategy in the discovery of new and effective crop protection agents. The general class of bromo-substituted pyridines is recognized for its utility as intermediates in the synthesis of pesticides and herbicides that target specific biological pathways in plants. evitachem.com
The electronic properties of the pyridine ring make it an attractive component for functional organic materials. While specific research on this compound in this area is not apparent, related bromo-substituted pyridines are explored for their potential in creating novel materials with specific electronic or optical properties. evitachem.com The ability to functionalize the pyridine core via the bromo group allows for the tuning of properties such as luminescence, conductivity, and charge transport, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Ligand Synthesis for Coordination Chemistry
Pyridine and its derivatives are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The substituents on the ring, such as the ethyl and methoxy (B1213986) groups in this compound, can influence the electronic and steric environment of the metal complex, thereby tuning its catalytic activity, magnetic properties, or photophysical behavior. The bromo-substituent offers a site for further modification, allowing for the creation of multidentate or bridging ligands, which are of significant interest in the development of novel catalysts and materials. researchgate.net
Development of Catalysts and Reagents
While there is no direct literature on the use of this compound in catalyst development, its structural features suggest potential in this area. The pyridine nitrogen can act as a basic site or a coordinating atom in organocatalysis or metal-based catalysis. Furthermore, the bromo-substituent could be transformed into other catalytically active moieties. The broader class of substituted pyridines is known to be useful in catalysis.
Chemical Probes and Analytical Standards
Given its specific molecular weight and structure, this compound could potentially be used as a chemical probe or an analytical standard in specific research contexts. However, there is no readily available information to confirm its use for these purposes. For a compound to be a useful analytical standard, its purity and stability must be well-characterized, and it should be available in a highly pure form.
Future Research Directions and Challenges in 3 Bromo 2 Ethyl 6 Methoxypyridine Chemistry
Sustainable Synthetic Methodologies and Green Chemistry Principles
The future of synthesizing 3-Bromo-2-ethyl-6-methoxypyridine is intrinsically linked to the adoption of sustainable and green chemistry principles. Traditional synthetic routes for pyridine (B92270) derivatives often rely on harsh reagents and generate significant waste. rasayanjournal.co.in Future research must focus on developing environmentally benign alternatives.
Key areas for development include:
Catalytic Systems: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. biosynce.com Research into novel catalysts that can facilitate the regioselective construction and functionalization of the pyridine ring will be crucial.
Alternative Solvents: The use of environmentally friendly solvents is paramount. biosynce.com Exploring reactions in water, supercritical fluids, or biodegradable ionic liquids could drastically reduce the environmental footprint of the synthesis of this compound.
Energy Efficiency: Methodologies like microwave-assisted synthesis have been shown to reduce reaction times and improve yields for pyridine derivatives, representing a more energy-efficient approach compared to conventional heating. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This involves minimizing the use of protecting groups and unnecessary derivatization steps, which generate waste. nih.gov
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Design syntheses to minimize waste generation. |
| Atom Economy | Develop routes with high atom efficiency, such as cycloaddition reactions. |
| Less Hazardous Synthesis | Avoid toxic reagents and solvents common in traditional pyridine synthesis. |
| Safer Chemicals | Design the end-product to have reduced toxicity while maintaining function. |
| Safer Solvents & Auxiliaries | Utilize water, ethanol, or solvent-free conditions instead of chlorinated solvents. rasayanjournal.co.in |
| Energy Efficiency | Employ microwave or ultrasound-assisted synthesis to lower energy consumption. rasayanjournal.co.innih.gov |
| Renewable Feedstocks | Investigate bio-based starting materials for the pyridine core. |
| Reduce Derivatives | Avoid protecting groups through selective C-H functionalization. nih.gov |
| Catalysis | Use recyclable catalysts instead of stoichiometric reagents. biosynce.com |
| Design for Degradation | Consider the environmental fate of the molecule after its intended use. |
| Real-time Analysis | Implement in-process monitoring to prevent by-product formation. |
| Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize risks of explosions or fires. |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The electronic nature of the pyridine ring, coupled with the directing effects of the bromo, ethyl, and methoxy (B1213986) substituents, presents a rich landscape for discovering new reactions. A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at positions remote from the activating nitrogen atom. researchgate.netchemrxiv.org
Future research will likely focus on:
Skeletal Editing: Advanced strategies that allow for the transmutation of atoms within the pyridine ring itself, such as converting the nitrogen to a functionalized carbon, could open up unprecedented pathways to novel benzene (B151609) scaffolds from this compound. nih.govrsc.org
C-H Functionalization: Developing methods for the direct and selective functionalization of the remaining C-H bonds on the pyridine ring is a major goal. This avoids the need for pre-functionalized starting materials and is highly atom-economical. researchgate.net
Metal-Free Transformations: Exploring metal-free reactions, such as those involving N-pyridinium salts or photochemical activation, can lead to new bond formations and skeletal reconstructions under milder conditions. nih.gov This could allow for the conversion of this compound into more complex fused bicyclic heterocycles. nih.gov
Advanced Spectroscopic Characterization of Reaction Intermediates
Many reactions involving pyridine derivatives proceed through short-lived, highly reactive intermediates that are difficult to detect and characterize. nih.gov Understanding these transient species is key to optimizing reaction conditions and discovering new reactivity. nih.gov
Future advancements will depend on:
Mass Spectrometry Techniques: The use of electrospray ionization mass spectrometry (ESI-MS) coupled with fragmentation techniques can help identify and structurally elucidate charged intermediates directly from a reaction mixture. nih.gov
Infrared Ion Spectroscopy (IRIS): This powerful method provides vibrational (infrared) spectra of mass-selected ions in the gas phase. nih.govrsc.org By comparing experimental IR spectra with those predicted by quantum chemical calculations, the precise structure of elusive intermediates, such as radical anions or cationic complexes involved in the reactions of this compound, can be determined. researchgate.netbohrium.com
Matrix Isolation: This technique involves trapping reaction intermediates in an inert gas matrix at very low temperatures, allowing for their stabilization and subsequent study by various spectroscopic methods. bohrium.com
| Spectroscopic Technique | Information Gained | Application to Intermediates |
| ESI-Mass Spectrometry | Mass-to-charge ratio of ionic species. | Detection of cationic or anionic intermediates. nih.gov |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Elucidation of the connectivity of atoms in an intermediate. |
| Infrared Ion Spectroscopy (IRIS) | Vibrational frequencies (bond information). | Unambiguous structural assignment when paired with calculations. nih.govrsc.org |
| Matrix Isolation Spectroscopy | Electronic and vibrational spectra of trapped species. | Characterization of highly unstable neutral and charged intermediates. bohrium.com |
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Design
The complexity of organic synthesis is a significant challenge that artificial intelligence (AI) is beginning to address. ijsetpub.com For a molecule like this compound, AI can play a transformative role.
Key integration points include:
Computer-Aided Synthesis Planning (CASP): AI-driven platforms can analyze the structure of this compound and propose multiple retrosynthetic pathways, drawing from vast reaction databases. arxiv.org This can help chemists identify more efficient or novel routes that might not be immediately obvious.
Reaction Prediction: Machine learning models, particularly deep neural networks, can predict the likely outcome and yield of a reaction under specific conditions, accelerating the optimization process. nih.gov
Knowledge Integration: Advanced AI tools like "ReTReK" can integrate established retrosynthesis knowledge with data-driven approaches, allowing chemists to guide the AI's search for synthetic routes based on specific strategic goals (e.g., cost, safety, or greenness). nih.govchemrxiv.org The challenge remains in curating high-quality data for training these models and ensuring their interpretability. ijsetpub.com
Scalable Synthesis and Process Optimization for Industrial Applications
Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and robustness. For this compound to be a viable industrial intermediate, its synthesis must be scalable.
Future research in this area must address:
Process Safety and Hazard Analysis: Thorough evaluation of reaction thermodynamics, potential for runaway reactions, and the toxicity of all materials is critical for safe scale-up.
Cost-Effectiveness: The cost of starting materials, reagents, catalysts, and solvents becomes a dominant factor at an industrial scale. Research into cheaper feedstocks and more efficient, recyclable catalysts is essential.
Purification and Waste Management: Developing crystallization-based purification methods is often preferred over chromatography on a large scale. Efficiently managing and minimizing waste streams is both an economic and environmental necessity.
Q & A
Basic: What are the recommended synthetic routes and purification methods for 3-Bromo-2-ethyl-6-methoxypyridine?
Answer:
The synthesis of this compound can be optimized using halogenation and alkylation strategies. A typical approach involves:
- Bromination : Direct bromination of 2-ethyl-6-methoxypyridine using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) .
- Alkylation : Introduction of the ethyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Kumada coupling using Grignard reagents) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can the structural identity of this compound be confirmed experimentally?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra for characteristic shifts:
- X-ray crystallography : Use SHELXL for refinement. Resolve potential disorder in the ethyl group by iterative least-squares cycles. Validate with R-factor < 0.05 .
Advanced: What are the challenges in optimizing cross-coupling reactions involving this compound?
Answer:
The steric hindrance from the ethyl and methoxy groups complicates cross-coupling. Key considerations:
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura coupling, which tolerate bulky substrates .
- Solvent/base optimization : DME/H₂O mixtures with K₂CO₃ enhance reactivity. Microwave-assisted heating (100°C, 30 min) improves yields .
- Competitive debromination : Monitor by GC-MS; mitigate using excess arylboronic acid (1.5 eq) .
Advanced: How can computational modeling predict the reactivity of this compound in drug discovery?
Answer:
Employ density functional theory (DFT) and molecular docking:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic aromatic substitution .
- Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with analogs (e.g., 3-Bromo-5-methoxypyridine) to prioritize derivatives .
Advanced: What strategies resolve polymorphism issues in crystallographic studies of this compound?
Answer:
Polymorphism arises from conformational flexibility in the ethyl group. Address this by:
- Crystal screening : Test >10 solvent systems (e.g., DCM/hexane, acetone/water) to isolate stable forms.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets (d < 0.8 Å). Validate with Rint < 0.1 .
- Temperature control : Collect data at 100 K to minimize thermal motion artifacts .
Advanced: How does the substitution pattern influence the biological activity of this compound?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy group : Enhances solubility and hydrogen-bonding with target proteins (e.g., cytochrome P450 enzymes) .
- Ethyl group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neuroactive compounds .
Experimental validation : Use in vitro assays (e.g., MIC for antimicrobial activity) and compare IC₅₀ values against 3-Bromo-6-methoxypyridine derivatives .
Advanced: What safety protocols are critical when handling this compound?
Answer:
Follow GHS guidelines (UN Rev. 8):
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Spill management : Absorb with vermiculite, neutralize with 5% sodium thiosulfate, and dispose as halogenated waste .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
